Cas no 2055722-78-4 (Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate)

Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate
- Ethyl 5-bromothieno[3,2-b]thiophene-6-carboxylate
- TTCOOET-BR
- 2055722-78-4
- G76614
- Ethyl2-bromothieno[3,2-b]thiophene-3-carboxylate
- Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate
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- インチ: 1S/C9H7BrO2S2/c1-2-12-9(11)6-7-5(3-4-13-7)14-8(6)10/h3-4H,2H2,1H3
- InChIKey: TUHICDLJBHTOJQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)OC([H])([H])C([H])([H])[H])C2=C(C([H])=C([H])S2)S1
計算された属性
- せいみつぶんしりょう: 289.90708g/mol
- ひょうめんでんか: 0
- XLogP3: 4
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 289.90708g/mol
- 単一同位体質量: 289.90708g/mol
- 水素結合トポロジー分子極性表面積: 82.8Ų
- 重原子数: 14
- 複雑さ: 237
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E260310-1000mg |
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate |
2055722-78-4 | 1g |
$ 750.00 | 2022-06-02 | ||
TRC | E260310-2000mg |
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate |
2055722-78-4 | 2g |
$ 1195.00 | 2022-06-02 | ||
TRC | E260310-500mg |
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate |
2055722-78-4 | 500mg |
$ 450.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686548-100mg |
TTCOOEt-Br |
2055722-78-4 | 98% | 100mg |
¥496.00 | 2023-11-21 |
Ethyl 2-bromothieno3,2-bthiophene-3-carboxylate 関連文献
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Shungang Liu,Wenyan Su,Xianshao Zou,Xiaoyan Du,Jiamin Cao,Nong Wang,Xingxing Shen,Xinjian Geng,Zilong Tang,Arkady Yartsev,Maojie Zhang,Wolfgang Gruber,Tobias Unruh,Ning Li,Donghong Yu,Christoph J. Brabec,Ergang Wang J. Mater. Chem. A 2020 8 5995
-
Gang Wang,Xuejiao Tang,Yalun Zhao,Mingfan Li,Pingping Huang,Xiaoying Zhang,Chao Weng,Ping Shen J. Mater. Chem. C 2024 12 311
-
Yung-Jing Xue,Fong-Yi Cao,Po-Kai Huang,Yen-Chen Su,Yen-Ju Cheng J. Mater. Chem. A 2020 8 5315
-
Wei Gao,Tao Liu,Jiewei Li,Yiqun Xiao,Guangye Zhang,Yuzhong Chen,Cheng Zhong,Xinhui Lu,He Yan,Chuluo Yang J. Mater. Chem. A 2019 7 11053
Ethyl 2-bromothieno3,2-bthiophene-3-carboxylateに関する追加情報
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate (CAS No. 2055722-78-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate, identified by its CAS number 2055722-78-4, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its brominated thienothiophene core, has garnered attention due to its utility in the synthesis of various biologically active molecules. The structural motif of this compound, featuring a fused thiophene and thieno[3,2-b]thiophene ring system, provides a rich scaffold for further functionalization, making it a valuable building block in drug discovery and development.
The< strong>thienothiophene scaffold is well-documented for its presence in numerous pharmacologically relevant compounds. Its unique electronic properties and ability to interact with biological targets make it an attractive scaffold for medicinal chemists. The introduction of a bromine atom at the 2-position of the thiophene ring enhances the reactivity of this intermediate, allowing for diverse chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are pivotal in constructing complex molecular architectures essential for developing novel therapeutic agents.
In recent years, there has been a surge in research focusing on heterocyclic compounds derived from< strong>thieno[3,2-b]thiophene. This particular derivative has been explored in the synthesis of molecules with potential applications in treating various diseases. For instance, studies have demonstrated its role in developing kinase inhibitors, which are crucial in targeting cancer and inflammatory diseases. The bromine substituent at the 2-position facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups at other positions within the molecule. Such modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
The< strong>Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate is also of interest in materials science, particularly in the development of organic electronic materials. The conjugated system of the thienothiophene core contributes to its ability to absorb light across a broad spectrum, making it suitable for use in organic photovoltaics and light-emitting diodes (OLEDs). Additionally, its halogenated nature allows for further functionalization via halogen-metal exchange reactions, which are commonly employed in synthesizing organometallic complexes used in catalysis.
The synthesis of< strong>Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of a thiophene derivative followed by cyclization to form the thieno[3,2-b]thiophene core. Subsequent esterification introduces the ethyl carboxylate group at the 3-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring a steady supply of this valuable intermediate for industrial applications.
In conclusion, Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate (CAS No. 2055722-78-4) represents a versatile and highly functional compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists engaged in drug discovery and material innovation. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern synthetic chemistry.
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